molecular formula C15H22ClNO B15065260 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine CAS No. 89062-11-3

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine

Cat. No.: B15065260
CAS No.: 89062-11-3
M. Wt: 267.79 g/mol
InChI Key: NZFCYVKBROGZRJ-UHFFFAOYSA-N
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Description

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is a chemical compound that features a complex structure with multiple functional groups It contains a chloro-substituted indene ring, an ether linkage, and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine typically involves the following steps:

    Formation of the Indene Ring: The indene ring can be synthesized through a series of cyclization reactions starting from suitable precursors.

    Chlorination: The indene ring is then chlorinated to introduce the chloro substituent at the desired position.

    Ether Formation: The chloro-substituted indene is reacted with an appropriate alkoxide to form the ether linkage.

    Amine Introduction: Finally, the diethylamino group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the chloro substituent or the indene ring, resulting in dechlorinated or hydrogenated products.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to substitute the chloro group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indene oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine involves its interaction with molecular targets such as receptors or enzymes. The chloro and diethylamino groups play crucial roles in binding to these targets, while the indene ring provides structural stability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine
  • 1-(2-Chloro-2,3-dihydro-1H-inden-1-yl)-4-(2-chloroethyl)piperazine

Uniqueness

Compared to similar compounds, 2-((2-chloro-2,3-dihydro-1H-inden-1-yl)oxy)-N,N-diethylethanamine is unique due to its specific combination of functional groups and the presence of the indene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

89062-11-3

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-[(2-chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylethanamine

InChI

InChI=1S/C15H22ClNO/c1-3-17(4-2)9-10-18-15-13-8-6-5-7-12(13)11-14(15)16/h5-8,14-15H,3-4,9-11H2,1-2H3

InChI Key

NZFCYVKBROGZRJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1C(CC2=CC=CC=C12)Cl

Origin of Product

United States

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